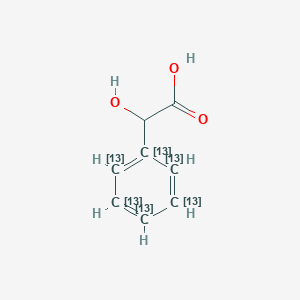
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid is a compound characterized by the presence of a cyclohexatrienyl ring labeled with carbon-13 isotopes and a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid typically involves the introduction of carbon-13 isotopes into the cyclohexatrienyl ring. This can be achieved through the use of isotopically labeled precursors in a series of organic reactions. One common method involves the use of 13C-labeled benzene as a starting material, which undergoes a series of reactions to form the cyclohexatrienyl ring. The hydroxyacetic acid moiety can then be introduced through a subsequent reaction, such as esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydrogen atoms on the cyclohexatrienyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the cyclohexatrienyl ring.
Aplicaciones Científicas De Investigación
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid has several applications in scientific research:
Analytical Chemistry: The carbon-13 labeling allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular structure and dynamics.
Biochemistry: The compound can be used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Industry: Used in the development of new materials and chemical processes, where isotopic labeling can provide valuable information on reaction mechanisms and pathways.
Mecanismo De Acción
The mechanism of action of 2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid involves its interaction with various molecular targets and pathways. The carbon-13 labeling allows for precise tracking of the compound in complex systems, enabling researchers to study its effects at the molecular level. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone-(ring-13C6): Another isotopically labeled compound with a carbon-13 labeled phenyl ring.
Tetracosanoic acid (1,2,3,4,5,6-13C6): A long-chain fatty acid labeled with carbon-13 isotopes.
Uniqueness
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid is unique due to its combination of a cyclohexatrienyl ring and a hydroxyacetic acid moiety, both of which are labeled with carbon-13 isotopes. This dual labeling provides enhanced capabilities for studying complex chemical and biological systems, making it a valuable tool in various fields of research.
Propiedades
Fórmula molecular |
C8H8O3 |
|---|---|
Peso molecular |
158.10 g/mol |
Nombre IUPAC |
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
IWYDHOAUDWTVEP-IDEBNGHGSA-N |
SMILES isomérico |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(C(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















